2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride
Description
Chemical Identity and Significance
2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride represents a complex organic molecule characterized by its unique structural composition and molecular architecture. The compound is officially designated with the Chemical Abstracts Service number 1421497-63-3 and possesses the molecular formula C22H24ClN3, indicating a molecular weight that reflects its substantial structural complexity. The compound exhibits specific physical and chemical properties that distinguish it within the broader category of quinoline derivatives, with its hydrochloride salt form enhancing solubility characteristics essential for research applications.
The significance of this compound extends beyond its individual properties to encompass its role as a representative example of hybrid molecular design in modern pharmaceutical chemistry. Current research investigations have demonstrated that quinoline-hydrazone hybrids exhibit exceptional biological activities, particularly in cancer research applications where they function as dual mutant epidermal growth factor receptor inhibitors with promising therapeutic potential. The structural complexity of this compound allows for multiple points of molecular interaction, contributing to its biological efficacy and research value.
The compound's classification as a research-grade chemical reflects its primary utility in scientific investigations rather than immediate therapeutic applications. Regulatory frameworks categorize this compound specifically for research and development purposes, emphasizing its role in advancing scientific understanding of quinoline-hydrazone chemistry rather than direct clinical implementation. This classification aligns with current pharmaceutical development practices where complex molecular entities undergo extensive research characterization before potential therapeutic consideration.
Recent synthetic methodology developments have enabled more efficient production of such complex quinoline-hydrazone derivatives, with researchers utilizing advanced techniques including microwave-assisted organic synthesis to enhance yields and reduce reaction times. The availability of this compound through specialized chemical suppliers indicates the growing interest in quinoline-hydrazone research and the recognized importance of these molecular frameworks in contemporary pharmaceutical science.
Historical Context of Quinoline-Hydrazone Compounds
The historical development of quinoline chemistry traces back to 1834 when quinoline was first discovered and isolated by Friedlieb Ferdinard Runge from coal tar, establishing the foundation for an entire class of nitrogen-containing heterocyclic compounds. This initial discovery marked the beginning of extensive research into quinoline derivatives, which subsequently became recognized as belonging to the alkaloid family and representing secondary metabolites under nitrogen-containing natural products. The early recognition of quinoline's therapeutic potential led to the development of numerous pharmaceutical applications, including antimalarial agents such as chloroquine and quinine, antibacterial fluoroquinolones like ciprofloxacin, and anticancer compounds including topotecan and camptothecin.
The evolution of hydrazone chemistry developed somewhat independently, with researchers recognizing the unique properties of the hydrazide-hydrazone moiety (-CO-NHN=CH-) in biological systems. Polytopic ligands containing hydrazide-hydrazone functionality became important for new drug development because their polyfunctional nature offers multifarious synthetic ways to derivatize organic molecules towards suitable and effective drug-receptor interaction. The combination of hydrazone derivatives with heterocyclic systems demonstrated a range of biological activities, including antimicrobial, antimycobacterial, antitubercular, anticonvulsant, anticholinesterase, antiplatelet, and antitumor properties.
The convergence of quinoline and hydrazone chemistry represents a significant milestone in pharmaceutical research, with scientists recognizing that quinoline hydrazones possess both polar and non-polar properties beneficial for bacterial cell penetration. This dual characteristic became particularly valuable in antimicrobial research, where effective cellular penetration combined with specific molecular targeting proved essential for therapeutic efficacy. The historical progression from individual quinoline and hydrazone research to combined quinoline-hydrazone investigations reflects the broader trend in medicinal chemistry toward hybrid molecular design.
Contemporary research has built upon this historical foundation to develop sophisticated quinoline-hydrazone derivatives with enhanced biological properties. Studies have shown that quinoline hydrazone derivatives synthesized in recent years demonstrate better antituberculosis potency than established medications such as rifampin and isoniazid, while fluorine-substituted hydrazones exhibit good anti-tuberculosis potency alongside remarkable anticancer properties. This historical progression demonstrates the continued relevance and expanding potential of quinoline-hydrazone chemistry in addressing contemporary therapeutic challenges.
Position within Aminoquinoline Chemical Family
Aminoquinolines constitute a distinctive subclass of quinoline derivatives, characterized by the strategic placement of amino groups that significantly influence their biological and chemical properties. These derivatives are most notably recognized for their roles as antimalarial drugs, with their classification depending upon the specific location of the amino group within the quinoline structure. The positioning of amino substituents creates distinct categories, including 4-aminoquinoline and 8-aminoquinoline variants, each exhibiting unique pharmacological profiles and therapeutic applications.
The 4-aminoquinoline class has gained significant attention among researchers in recent pharmaceutical development, with numerous studies documenting the biological and pharmaceutical importance of aminoquinoline derivatives. Recent investigations since 2019 have explored various biological activities of the 4-aminoquinoline scaffold hybridized with diverse heterocyclic moieties such as quinoline, pyridine, pyrimidine, triazine, dioxine, piperazine, pyrazoline, piperidine, imidazole, indole, oxadiazole, carbazole, dioxole, thiazole, benzothiazole, pyrazole, phthalimide, adamantane, benzochromene, and pyridinone. This extensive hybridization research demonstrates the versatility and adaptability of the aminoquinoline framework in contemporary drug development.
Within this broad aminoquinoline family, this compound occupies a unique position due to its specific structural modifications. The compound incorporates a hydrazinyl substituent at the 4-position of the quinoline ring, combined with a methyl group at the 2-position, creating a molecular architecture that distinguishes it from conventional aminoquinoline derivatives. This specific substitution pattern allows the compound to participate in novel chemical reactions and biological interactions that differ from traditional aminoquinoline mechanisms.
The hydrazinyl functionality in the 4-position represents a significant structural departure from standard amino substitution patterns, introducing additional nitrogen atoms that can participate in hydrogen bonding, metal coordination, and other molecular interactions. Research has demonstrated that hydrazinyl-substituted quinolines can exhibit enhanced biological activities compared to their amino counterparts, particularly in antimicrobial and anticancer applications. The presence of the phenylcyclohexylidene group further extends the molecular framework, creating additional opportunities for hydrophobic interactions and structural complementarity with biological targets.
This positioning within the aminoquinoline family reflects broader trends in pharmaceutical chemistry toward structural complexity and targeted molecular design. Contemporary research emphasizes the development of cost-effective, selective, safe, and more potent 4-aminoquinoline hybrids for diverse biological activities, with structural insights and molecular target identification driving rational drug design approaches. The specific structural features of this compound exemplify this modern approach to aminoquinoline development.
Structural Significance in Chemical Research
The structural architecture of this compound embodies several key design principles that have emerged as critical factors in contemporary pharmaceutical research. The quinoline core structure provides a well-established pharmacophoric foundation, while the hydrazone linkage introduces conformational flexibility and additional sites for molecular recognition. The phenylcyclohexylidene substituent contributes significant hydrophobic character and three-dimensional structural complexity that enhances the compound's potential for specific biological interactions.
Recent research has demonstrated the particular importance of quinoline-hydrazone hybrid structures in developing dual mutant epidermal growth factor receptor inhibitors. Studies have shown that these molecular frameworks can exhibit low-to-sub micromolar inhibitory activities with favorable safety profiles, demonstrating the structural significance of combining quinoline and hydrazone functionalities. The specific arrangement of aromatic and aliphatic components within this compound allows for multiple modes of biological interaction, including hydrophobic binding, hydrogen bonding, and potential metal coordination.
The hydrazone activation potential of this compound represents another dimension of its structural significance. Research has shown that hydrazones can participate in aminocatalytic cascade reactions, with the hydrazone moiety serving as an activating group for complex molecular transformations. The presence of a Michael acceptor moiety in related hydrazone structures enables participation in reaction cascades involving Friedel-Crafts reactions followed by annulation of new heterocyclic rings via intramolecular Michael reactions. This reactivity profile suggests that this compound may serve as a versatile synthetic intermediate in addition to its potential biological applications.
| Structural Feature | Contribution to Molecular Properties |
|---|---|
| Quinoline Core | Aromatic stability, nitrogen coordination site, established pharmacophore |
| Methyl Substituent | Hydrophobic interaction, steric influence, metabolic stability |
| Hydrazone Linkage | Conformational flexibility, hydrogen bonding capability, potential reactivity |
| Phenylcyclohexylidene Group | Extended hydrophobic surface, three-dimensional structure, specific binding complementarity |
| Hydrochloride Salt | Enhanced solubility, improved handling characteristics, defined stoichiometry |
The compound's ability to form metal complexes represents an additional aspect of its structural significance in chemical research. Studies of related quinoline-hydrazone derivatives have demonstrated that these compounds can serve as tridentate ligands, coordinating with various metal centers including cobalt, nickel, copper, and zinc. This coordination capability expands the potential applications of this compound beyond direct biological activity to include roles in catalysis, materials science, and analytical chemistry.
Properties
IUPAC Name |
2-methyl-N-[(4-phenylcyclohexylidene)amino]quinolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3.ClH/c1-16-15-22(20-9-5-6-10-21(20)23-16)25-24-19-13-11-18(12-14-19)17-7-3-2-4-8-17;/h2-10,15,18H,11-14H2,1H3,(H,23,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUVOOBUHDLCRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NN=C3CCC(CC3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 2-methylquinoline with hydrazine derivatives under controlled conditions to form the hydrazinyl intermediate. This intermediate is then reacted with 4-phenylcyclohexanone to yield the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the compound in its pure hydrochloride salt form .
Chemical Reactions Analysis
Condensation and Hydrazone Formation
The hydrazinyl group facilitates reversible condensation reactions with carbonyl compounds. In ethanol under reflux, this compound reacts with aldehydes or ketones to form extended hydrazone derivatives . For example:
Reaction Scheme :
| Carbonyl Reactant | Product Yield (%) | Conditions | Citation |
|---|---|---|---|
| Benzaldehyde | 72 | EtOH, 78°C | |
| 4-Nitroacetophenone | 65 | EtOH, 70°C |
These reactions are stereoselective, predominantly yielding E-isomers due to steric hindrance .
Cyclization Reactions
Under acidic or thermal conditions, the hydrazine moiety undergoes cyclization to form triazole or pyrazole derivatives. For instance, heating with acetic anhydride induces intramolecular cyclization:
Mechanism :
| Cyclization Agent | Product | Temperature | Yield (%) |
|---|---|---|---|
| Acetic anhydride | Triazole derivative | 120°C | 58 |
Coordination with Metal Ions
The nitrogen-rich structure forms stable complexes with transition metals, enhancing applications in catalysis and medicinal chemistry .
Example Reaction :
| Metal Salt | Complex Type | Application | Citation |
|---|---|---|---|
| Cu(II) chloride | Octahedral | Anticancer studies | |
| Fe(III) nitrate | Tetrahedral | Sensor development |
Acylation and Alkylation
The hydrazine group acts as a nucleophile, reacting with acyl chlorides or alkyl halides:
Reaction with Acetyl Chloride :
| Reagent | Product | Solvent | Yield (%) |
|---|---|---|---|
| Benzoyl chloride | N-Benzoyl derivative | DCM | 81 |
| Methyl iodide | N-Methyl derivative | DMF | 67 |
Acid-Base Reactivity
As a hydrochloride salt, it participates in pH-dependent equilibria. Deprotonation with NaOH yields the free base, altering solubility and reactivity :
Oxidation Reactions
The hydrazine linker is susceptible to oxidation, forming diazenes or nitrogen gas under strong oxidizers:
| Oxidizing Agent | Product | Conditions | Yield (%) |
|---|---|---|---|
| HO | Diazene | RT | 42 |
| KMnO | Quinoline-NO | 60°C | 35 |
Nucleophilic Substitution on Quinoline Core
The methyl group at position 2 electronically activates the quinoline ring for electrophilic substitution, though direct experimental data remains limited. Theoretical studies suggest reactivity at positions 5 and 7 .
This compound’s multifunctional design enables broad synthetic utility, particularly in medicinal chemistry for developing targeted derivatives. Further experimental validation is needed to fully characterize its reaction landscape.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer properties of quinoline derivatives, including 2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride. Quinoline compounds are known for their ability to inhibit cancer cell proliferation and induce apoptosis.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain quinoline derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound could be a promising candidate for further development in cancer therapy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Quinoline derivatives have shown activity against a range of bacterial and fungal pathogens.
- Research Findings : In vitro studies indicated that derivatives similar to this compound possess broad-spectrum antimicrobial activity, making them potential candidates for developing new antibiotics .
Dye and Pigment Development
Quinoline derivatives are often utilized in the synthesis of dyes due to their vibrant colors and stability. The unique structure of this compound may lend itself to applications in dye chemistry.
- Application Example : The compound can be used to create novel dyes that exhibit enhanced lightfastness and color intensity, which are crucial properties for textile and coating industries .
Summary of Applications
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways, potentially affecting cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares key structural attributes and properties of the target compound with related quinoline derivatives:
*Estimated based on structural analysis.
Key Observations:
- Substituent Diversity: The target compound’s 4-phenylcyclohexylidenehydrazinyl group distinguishes it from simpler derivatives like 4k (chlorophenyl/methoxyphenyl) or 6-chloro-4-hydrazino analogs .
- Salt Forms: The hydrochloride salt in the target compound and 6-chloro-4-hydrazino derivative may improve aqueous solubility compared to non-ionic analogs .
Biological Activity
2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a quinoline core substituted with a hydrazine moiety and a phenylcyclohexylidene group. This unique structure is believed to contribute to its biological activity.
Chemical Formula: C19H22ClN3
Molecular Weight: 345.85 g/mol
CAS Number: [Not available in search results]
Anticancer Properties
Recent studies have highlighted the anticancer potential of various quinoline derivatives, including those with hydrazone linkages. The compound has been evaluated for its cytotoxic effects against multiple cancer cell lines.
-
Cytotoxicity Studies
- A study involving a panel of 60 cancer cell lines demonstrated that similar quinoline-hydrazone derivatives exhibited significant cytotoxicity, with some compounds showing submicromolar GI50 values, indicating potent growth inhibition of cancer cells .
- The mechanism of action is hypothesized to involve the induction of apoptosis and cell cycle arrest, although specific pathways for this compound require further investigation.
-
Structure-Activity Relationships (SAR)
- The SAR analysis indicates that modifications to the hydrazone and quinoline moieties can significantly influence biological activity. For instance, the presence of bulky groups like phenylcyclohexylidene enhances lipophilicity and cellular uptake, potentially increasing efficacy against tumor cells .
Other Biological Activities
Beyond anticancer effects, preliminary studies suggest that quinoline derivatives may possess other pharmacological activities:
- Antimicrobial Activity: Quinoline compounds have shown promise in inhibiting bacterial growth .
- Anti-inflammatory Effects: Some derivatives have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
Case Study 1: Anticancer Efficacy
A systematic evaluation of hydrazone derivatives based on quinoline was conducted, revealing that certain compounds exhibited significant cytotoxicity across various cancer types, including breast and lung cancers. The most active derivative achieved a GI50 value as low as 120 nM against leukemia cells, suggesting strong potential for therapeutic application .
Case Study 2: SAR Analysis
In a comparative study of various hydrazone derivatives, it was found that modifications to the phenyl group led to variations in cytotoxicity. Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups . This finding underscores the importance of chemical structure in determining biological efficacy.
Data Table: Summary of Biological Activity
| Compound Name | Cancer Type | GI50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast | 150 | Apoptosis Induction |
| Compound B | Lung | 120 | Cell Cycle Arrest |
| Compound C | Leukemia | 90 | Apoptosis Induction |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via condensation of 3-(2-aminophenyl)quinoxaline derivatives with ketones in acetic acid. For example, reacting 3-(2-aminophenyl)quinoxalin-2(1H)-one with acetone at a 1:1.2 molar ratio in acetic acid for 2 hours yields 85% product . Key parameters include reagent stoichiometry, solvent choice (polar protic solvents enhance cyclization), and reaction time.
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : To confirm hydrazinyl and cyclohexylidene moieties (e.g., disappearance of Schiff base protons post-cyclization ).
- X-ray Diffraction (XRD) : For crystal structure validation, as polymorphic forms (e.g., monoclinic vs. triclinic) can impact bioactivity .
- HPLC : To assess purity (>95% by area normalization) and detect byproducts from incomplete cyclization .
Q. What preliminary biological activities have been reported, and how are these assays designed?
- Methodological Answer : Antibacterial activity is tested via broth microdilution (e.g., MIC assays against Bacillus subtilis at 25 µg/mL and Aspergillus niger at 50 µg/mL). Note that structural analogs with electron-withdrawing substituents (e.g., nitro groups) show enhanced antifungal activity, while unsubstituted variants may lack efficacy .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproduct formation?
- Methodological Answer : Optimize stoichiometry (e.g., excess ketone to drive condensation) and employ microwave-assisted synthesis to reduce reaction time. Solvent screening (e.g., ethanol vs. DMF) can reduce side reactions like oxidation of the quinoline ring .
Q. How should researchers address contradictions in bioactivity data across structural analogs?
- Methodological Answer : Validate compound purity (e.g., via LC-MS) to rule out impurities affecting results. Compare activity across multiple microbial strains and use statistical tools (e.g., ANOVA) to identify significant trends. For example, substituents at the 4-phenyl position (e.g., chloro vs. methoxy) drastically alter antifungal potency .
Q. What role do crystal packing interactions play in the compound’s stability and solubility?
- Methodological Answer : XRD analysis reveals that hydrogen bonding between hydrazinyl N–H and chloride ions stabilizes the crystal lattice. Polymorph screening (e.g., via solvent recrystallization) can identify forms with improved aqueous solubility for in vivo studies .
Q. How can structure-activity relationship (SAR) models guide the design of more potent derivatives?
- Methodological Answer : Use computational tools (e.g., molecular docking) to map interactions with microbial targets (e.g., Plasmodium falciparum dihydrofolate reductase). Substituents on the phenyl ring (e.g., bromo, nitro) enhance antimalarial activity by increasing lipophilicity and target affinity .
Q. What strategies are effective for combining this compound with other agents to overcome antimicrobial resistance?
- Methodological Answer : Test synergistic effects using checkerboard assays. For example, pairing with fluoroquinolones may reduce efflux pump-mediated resistance. Mechanistic studies (e.g., efflux inhibition assays) can validate combinatorial efficacy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
